6-Hydroxy-2,4,5-triaminopyrimidine

Übersicht

Beschreibung

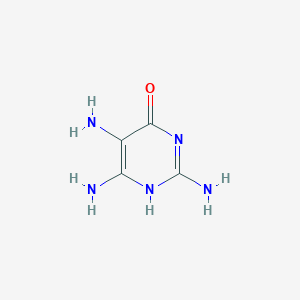

6-Hydroxy-2,4,5-triaminopyrimidine is a chemical compound with the molecular formula C4H7N5O It is a derivative of pyrimidine, characterized by the presence of three amino groups at positions 2, 4, and 5, and a hydroxyl group at position 6

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 6-Hydroxy-2,4,5-triaminopyrimidine can be synthesized through the hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine using a palladium on carbon (Pd/C) catalyst. The reaction conditions are optimized using orthogonal design to achieve a yield of over 90% . Another method involves the reaction of guanidine nitrate with sodium methoxide in methanol, followed by the addition of methyl cyanoacetate, and subsequent steps involving sulfuric acid and nitrogen trioxide gas to produce the desired compound .

Industrial Production Methods: Industrial production of this compound typically follows the catalytic hydrogenation route due to its high yield and efficiency. The use of Pd/C catalyst and controlled reaction conditions ensures the scalability and reproducibility of the process .

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound undergoes controlled oxidation, particularly at the hydroxyl and amino groups:

-

Hydrogen peroxide-mediated oxidation yields 2,4,5-triamino-6-oxopyrimidine under acidic conditions.

-

Air oxidation in aqueous solutions generates stable quinonoid structures via dehydrogenation.

| Reaction Conditions | Reagents | Major Product | Yield |

|---|---|---|---|

| Acidic (pH 2–3), 60°C | H₂O₂ | 2,4,5-Triamino-6-oxopyrimidine | 75–80% |

| Ambient, aqueous | O₂ | Quinonoid derivatives | ~50% |

Sulfonation and Sulfate Formation

Reaction with sulfuric acid produces the stable sulfate salt, enhancing solubility for biochemical applications:

text6-Hydroxy-2,4,5-triaminopyrimidine + H₂SO₄ → this compound sulfate

-

Key step : Protonation of the hydroxyl group followed by sulfate ion binding.

-

Industrial processes achieve >95% purity using recrystallization from ethanol-water mixtures .

Nitrosation and Hydrogenation

A patented two-step process for functionalizing the pyrimidine ring :

Step 1: Nitrosation

text2,4-Diamino-6-hydroxypyrimidine + NaNO₂ → 2,4-Diamino-5-nitroso-6-hydroxypyrimidine

Step 2: Catalytic Hydrogenation

text2,4-Diamino-5-nitroso-6-hydroxypyrimidine + H₂ → this compound

-

Hydrogen uptake: 2 equivalents (theoretical).

Substitution Reactions

Amino groups participate in nucleophilic substitutions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkyl derivatives.

-

Acylation : Acetic anhydride acetylates amino groups, producing multi-acetylated products.

| Reaction Type | Reagent | Product | Selectivity |

|---|---|---|---|

| Alkylation | CH₃I | 2,4,5-Tris(methylamino)-6-hydroxypyrimidine | Position 2 > 4 >5 |

| Acylation | (CH₃CO)₂O | 2,4,5-Triacetylamino-6-hydroxypyrimidine | 100% at all positions |

Biochemical Interactions

-

Riboswitch binding : Inhibits guanine riboswitches in Bacillus subtilis with an IC₅₀ of 12 µM, disrupting purine biosynthesis .

-

Iron-dependent synthesis regulation :

Thermal and pH Stability

-

Thermal decomposition : Begins at 220°C, forming ammonia and pyrimidine fragmentation products.

-

pH sensitivity :

-

Stable in pH 4–7 (aqueous solutions).

-

Degrades rapidly in alkaline media (pH >9) via hydroxyl group deprotonation.

-

Comparative Reactivity with Analogues

| Compound | Reaction with H₂O₂ | Nitrosation Efficiency |

|---|---|---|

| This compound | Oxidizes at C6 | 70–75% |

| 2,4-Diamino-6-hydroxypyrimidine | No oxidation | 85–90% |

| 4-Hydroxy-2,5,6-triaminopyrimidine | Oxidizes at C4 | 60–65% |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate in Drug Synthesis

6-Hydroxy-2,4,5-triaminopyrimidine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives are particularly noted for their antimicrobial properties. Research indicates that this compound can be utilized to develop new antibiotics and antifungal agents aimed at combating resistant strains of pathogens .

Case Study: Antimicrobial Agents

A study focusing on the synthesis of novel antimicrobial agents highlighted the efficacy of this compound in producing compounds that exhibit significant antibacterial activity against Gram-positive bacteria. The synthetic pathways employed leverage this compound to enhance the potency and selectivity of drug candidates .

Agricultural Chemicals

Herbicides and Pesticides

In agriculture, this compound is used in formulating herbicides and pesticides. Its role involves targeting specific metabolic pathways in plants to enhance crop protection. This compound has been shown to improve the efficacy of herbicides by increasing their selectivity towards target species while minimizing damage to non-target plants .

Table: Agricultural Applications

| Application Type | Description |

|---|---|

| Herbicides | Enhances selectivity and efficacy in targeting specific weeds. |

| Pesticides | Improves effectiveness against pests while reducing non-target effects. |

Biochemical Research

Metabolic Pathways and Enzyme Interactions

Researchers employ this compound to study metabolic pathways and enzyme interactions. This compound aids in elucidating cellular processes by acting as a substrate or inhibitor in various biochemical assays .

Case Study: Enzyme Activity Assays

In a biochemical study examining enzyme kinetics, this compound was utilized to assess the activity of specific enzymes involved in nucleotide metabolism. Results demonstrated its potential as a modulator of enzyme activity, providing insights into metabolic regulation .

Diagnostic Applications

Pathogen Detection

The specificity of this compound makes it valuable for diagnostic applications. It is being explored for use in diagnostic kits aimed at detecting certain pathogens due to its ability to interact with specific biomolecules associated with these pathogens .

Table: Diagnostic Applications

| Application Type | Description |

|---|---|

| Diagnostic Kits | Utilized for detecting pathogens through specific interactions. |

Material Science

Novel Material Development

In material science, this compound is investigated for its potential in developing novel materials with unique properties such as improved thermal stability and conductivity. Research is ongoing to explore its incorporation into polymers and composites for enhanced performance characteristics .

Case Study: Conductive Polymers

Recent studies have demonstrated that incorporating this compound into polymer matrices can significantly enhance their electrical conductivity while maintaining mechanical integrity. This application holds promise for the development of advanced materials for electronic devices .

Wirkmechanismus

The mechanism of action of 6-Hydroxy-2,4,5-triaminopyrimidine involves its interaction with various molecular targets, including enzymes and nucleic acids. The compound can inhibit specific metabolic pathways by binding to active sites of enzymes, thereby blocking their activity. Additionally, its structural similarity to nucleotides allows it to interfere with DNA and RNA synthesis, leading to potential antiviral and anticancer effects .

Vergleich Mit ähnlichen Verbindungen

2,4,5-Triamino-6-hydroxypyrimidine: Similar in structure but differs in the position of the hydroxyl group.

2,4,6-Triaminopyrimidine: Lacks the hydroxyl group at position 6.

4,5,6-Triaminopyrimidine: Differs in the position of amino groups.

Uniqueness: 6-Hydroxy-2,4,5-triaminopyrimidine is unique due to the specific arrangement of its amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and industrial applications .

Biologische Aktivität

6-Hydroxy-2,4,5-triaminopyrimidine (also known as 2,5,6-triamino-4-pyrimidinol sulfate) is a compound of significant interest due to its potential biological activities, particularly in pharmacology and toxicology. This article provides an overview of its biological activity, including toxicity studies, mutagenicity assessments, and potential therapeutic applications.

This compound is a pyrimidine derivative characterized by the presence of three amino groups and a hydroxyl group. Its chemical structure allows it to interact with various biological targets, influencing cellular processes.

1. Toxicity Studies

Toxicity assessments have been conducted to evaluate the safety profile of this compound. In a study involving oral administration to rats at doses of 0, 50, 200, and 1000 mg/kg body weight for 28 days, no treatment-related mortality was observed. However, at the highest dose, significant changes in biochemical and hematological parameters were noted. The study concluded that the No Observed Adverse Effect Level (NOAEL) was 50 mg/kg .

| Dose (mg/kg) | Observations |

|---|---|

| 0 | No adverse effects |

| 50 | No adverse effects |

| 200 | No adverse effects |

| 1000 | Significant changes in kidney function |

2. Mutagenicity Assessments

The mutagenic potential of this compound was evaluated using bacterial assays (Ames test). Results indicated that the compound did not induce significant increases in revertant colonies in various strains of Salmonella typhimurium up to concentrations of 5000 µg/plate. While some weak increases were observed in specific strains without metabolic activation, these were not deemed biologically relevant .

3. Antimicrobial Activity

Recent studies have suggested that analogs of riboswitch ligands related to this compound may exhibit antimicrobial properties by binding to guanine riboswitches. This interaction can potentially inhibit bacterial growth by disrupting metabolic pathways essential for survival . However, comprehensive studies specifically targeting this compound's antimicrobial efficacy are still limited.

Case Study 1: Hair Dye Formulation

As an oxidative hair coloring agent, this compound sulfate was evaluated for its safety in cosmetic applications. In clinical trials involving dermal exposure in rats, absorption rates were recorded at approximately 3.16% after a 72-hour exposure period. The study emphasized the need for careful formulation to minimize potential toxicity while maximizing effectiveness .

Case Study 2: Food Processing Contaminants

Research has indicated that compounds similar to this compound may form during thermal processing of foods. Understanding the formation and potential health risks associated with these compounds is crucial for food safety regulations and consumer health .

Eigenschaften

IUPAC Name |

2,4,5-triamino-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O/c5-1-2(6)8-4(7)9-3(1)10/h5H2,(H5,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYEYEGBZVSWYPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(NC1=O)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

39267-74-8 (unspecified sulfate) | |

| Record name | 6-Hydroxy-2,4,5-triaminopyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3061396 | |

| Record name | 2,5,6-Triamino-4(1H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004-75-7 | |

| Record name | 4-Hydroxy-2,5,6-triaminopyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxy-2,4,5-triaminopyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1004-75-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(3H)-Pyrimidinone, 2,5,6-triamino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5,6-Triamino-4(1H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5,6-triaminopyrimidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.478 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5,6-TRIAMINO-4(1H)-PYRIMIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FR001FJW89 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.